T2AA - 1380782-27-3

T2AA

Catalog Number: EVT-254538
CAS Number: 1380782-27-3
Molecular Formula: C15H15I2NO3
Molecular Weight: 511.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T2AA is a small molecule inhibitor designed as a derivative of 3,3′,5-triiodothyronine (T3), lacking thyroid hormone activity. [] It is classified as a proliferating cell nuclear antigen (PCNA) inhibitor, specifically targeting the interaction between PCNA and proteins containing the PCNA-interacting protein box (PIP-box). [] This interaction plays a crucial role in various DNA-related processes, making T2AA a valuable tool in scientific research for studying DNA replication, repair, and cell cycle regulation.

Future Directions
  • Developing Novel Cancer Therapeutics: The chemosensitizing properties of T2AA warrant further investigation for its potential as an adjuvant therapy in cancer treatment. [, ]
  • Investigating PCNA's Role in Other Diseases: The recent findings on T2AA's influence on neutrophil activity suggest a potential role for PCNA in inflammatory diseases. [, ] This warrants further investigation and could open new avenues for therapeutic interventions.

3,3′,5-Triiodothyronine (T3)

Compound Description: 3,3′,5-Triiodothyronine (T3) is a thyroid hormone with a wide range of biological activities. It plays a crucial role in regulating metabolism, growth, and development. T3 was found to inhibit the binding of a PIP-box sequence peptide to proliferating cell nuclear antigen (PCNA) by competing for the same binding site. []

Relevance: T3 served as the basis for the design of T2AA. T2AA is a derivative of T3 that lacks thyroid hormone activity but retains the ability to inhibit PCNA interactions. []

PCNA-I1

Compound Description: PCNA-I1 is a small molecule inhibitor of PCNA that binds at the interface between PCNA monomers. This binding stabilizes the PCNA homotrimer and may interfere with protein-protein interactions. []

Relevance: PCNA-I1 and T2AA are both PCNA inhibitors, but they exhibit distinct mechanisms of action. While PCNA-I1 primarily targets the PCNA trimer interface, T2AA inhibits specific protein-protein interactions within the PCNA interdomain connecting loop (IDCL). []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used to treat various types of cancer. It exerts its cytotoxic effects by forming DNA crosslinks, primarily interstrand DNA cross-links (ICLs). []

Relevance: T2AA has been shown to enhance the cytotoxic effects of cisplatin. This synergistic effect arises from T2AA's ability to inhibit ICL repair, leading to increased DNA double-strand breaks (DSBs) and enhanced cancer cell death. [, ]

β-Lapachone

Compound Description: β-Lapachone is a quinone-containing compound with anti-tumor activity. It is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), generating reactive oxygen species (ROS) that induce cancer cell death. []

Relevance: Similar to its synergy with cisplatin, T2AA also exhibits synergistic lethality with β-Lapachone in NQO1-positive cancer cells. The combination of T2AA and β-Lapachone prevents DNA repair, increases DSB formation, and promotes programmed necrosis and S-phase cell cycle arrest, ultimately leading to enhanced cancer cell death. []

S100A8

Compound Description: S100A8 is a calcium-binding protein involved in various cellular processes, including inflammation and immune responses. [, ]

Relevance: While not structurally related to T2AA, S100A8 has been identified as a binding partner of cytosolic PCNA. T2AA disrupts the interaction between PCNA and S100A8 in neutrophils, indicating that T2AA may modulate neutrophil activation and inflammatory responses through this mechanism. [, ]

Source and Classification

T2AA is derived from modifications of thyroid hormone analogs, specifically designed to lack the hormonal activity associated with thyroid hormones while retaining the ability to interact with PCNA. It belongs to a class of small molecule inhibitors that disrupt protein-protein interactions critical for DNA replication and repair processes . The compound has been characterized as a potent inhibitor with an IC50 value of approximately 1 μM, indicating its effectiveness in laboratory settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of T2AA involves several steps that typically include the functionalization of aromatic compounds and the introduction of hydroxyl and amino groups. Specific synthetic routes may vary, but a common approach includes:

  1. Starting Materials: Utilizing 3,5-diiodophenol derivatives as a base.
  2. Functionalization: Introducing the amino group through nucleophilic substitution reactions.
  3. Final Modifications: Employing coupling reactions to attach the hydroxyphenoxy group.

The synthesis is often optimized for yield and purity, utilizing techniques such as column chromatography for purification and NMR spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure and Data

The molecular structure of T2AA reveals a complex arrangement that facilitates its interaction with PCNA. The compound features:

  • A diiodinated phenolic core, which enhances its hydrophobic interactions.
  • A hydroxyl group that contributes to hydrogen bonding with protein residues.
  • An amino alcohol moiety that plays a critical role in binding affinity.

Crystallographic studies have shown that T2AA binds near the PIP-box binding cavity of PCNA, particularly close to Lysine 164, which is pivotal for monoubiquitination by RAD18 . The binding site is crucial for inhibiting translesion DNA synthesis, impacting DNA damage repair mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

T2AA's primary chemical reaction involves its inhibition of PCNA interactions with other proteins involved in DNA repair. Key reactions include:

  • Inhibition of Monoubiquitinated PCNA: T2AA effectively blocks the interaction between PCNA and translesion synthesis polymerases such as polymerase eta (pol η) and REV1, thereby preventing effective DNA repair .
  • Enhancement of DNA Damage: In cellular assays, T2AA has been shown to increase the formation of double-strand breaks when used in conjunction with cisplatin, suggesting that it sensitizes cells to DNA-damaging agents .
Mechanism of Action

Process and Data

T2AA operates through a mechanism that disrupts essential protein-protein interactions required for DNA repair:

  1. Binding to PCNA: T2AA binds to PCNA at specific sites that interfere with its ability to interact with other proteins necessary for translesion synthesis.
  2. Inhibition of Repair Pathways: By blocking these interactions, T2AA inhibits the recruitment of DNA polymerases involved in ICL repair, leading to an accumulation of DNA damage.
  3. Cell Cycle Arrest: The compound induces replication stress, causing cell cycle arrest during the S-phase, which can lead to increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C15H16I2N O3
  • Molecular Weight: Approximately 426.05 g/mol
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
  • Stability: Stable under standard laboratory conditions but sensitive to light due to its iodine content.

These properties contribute to T2AA's effectiveness as a research tool in studying DNA repair mechanisms and its potential therapeutic applications.

Applications

Scientific Uses

T2AA serves multiple scientific purposes:

  • Cancer Research: As an inhibitor of PCNA, T2AA is utilized in studies aimed at understanding mechanisms of chemoresistance and enhancing the efficacy of DNA-damaging agents like cisplatin.
  • Molecular Biology Studies: The compound is employed in research focused on translesion synthesis and DNA damage response pathways.
  • Drug Development: T2AA's potential as a therapeutic agent against various cancers is being explored, particularly in combination therapies designed to improve patient outcomes by targeting specific DNA repair pathways .
Introduction to T2AA as a Small Molecule Inhibitor

Biochemical Classification and Structural Properties of T2AA

T2AA (molecular weight: 511.09 Da; molecular formula: C₁₅H₁₅I₂NO₃) belongs to the class of phenolic diiodobenzene derivatives characterized by a stereospecific amino alcohol side chain. Its core structure features a central diiodinated benzene ring connected via an ether linkage to a terminal phenol group. The (S)-2-amino-3-hydroxypropyl side chain at the 4-position of the benzene ring is a critical determinant of its bioactivity and binding specificity [1] [4] [10].

Table 1: Structural and Physicochemical Properties of T2AA

PropertyValue
Molecular Weight511.09 Da
Molecular FormulaC₁₅H₁₅I₂NO₃
CAS Number1380782-27-3
IUPAC Name4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
Canonical SMILESIC1=C(C=C(C(=C1)I)CC@HN)OC2=CC=C(C=C2)O
XLogP33.44
Hydrogen Bond Donors3 (phenolic OH, amino NH₂, alcohol OH)
Hydrogen Bond Acceptors4 (ether O, phenolic O, alcohol O, amino N)
Rotatable Bonds5
Defined Stereocenter(S)-configuration at C2 of side chain

Key structural features underpinning T2AA’s mechanism include:

  • Diiodophenol Core: The 2,6-diiodo substitution creates steric and electronic properties essential for occupying the hydrophobic binding pocket on PCNA, with iodine atoms contributing to van der Waals interactions [4] [8].
  • Chiral Side Chain: The (S)-2-amino-3-hydroxypropyl moiety mimics natural PCNA-interacting peptide (PIP-box) motifs, enabling specific hydrogen bonding with residues in the interdomain connecting loop (IDCL) of PCNA [1] [4].
  • Terminal Phenol Group: This polar group enhances solubility and participates in additional hydrogen bonding or π-stacking interactions with adjacent PCNA residues [8].

Biophysically, T2AA exhibits moderate hydrophobicity (LogP ~3.44), requiring formulation aids like DMSO for in vitro studies. It demonstrates stability in solid form under desiccated storage at -20°C but may undergo dehalogenation or oxidation in solution under prolonged exposure to light or heat [5] [8].

Historical Development and Discovery of T2AA

The development of T2AA originated from efforts to target the cancer-associated PCNA isoform (caPCNA), which exhibits enhanced accessibility in its L126-Y133 domain compared to normal PCNA. Initial research identified this region as a promising target due to its critical role in mediating interactions with DNA polymerase δ (Pol δ), flap endonuclease 1 (FEN1), and other replication/repair factors [2] [7].

The discovery pathway involved:

  • Target Validation: Studies demonstrated that a cell-penetrating peptide mimicking the caPCNA-specific L126-Y133 sequence selectively disrupted PCNA interactions in cancer cells, causing DNA replication stress and apoptosis without significant toxicity to non-malignant cells. This established PCNA PPIs as a viable anticancer target [2].
  • Virtual Screening: Leveraging the crystal structure of PCNA (PDB: 1U7B), researchers performed computational docking of >6.5 million compounds against the PIP-box interaction pocket delineated by residues L126-Y133. This screen prioritized molecules capable of occupying the hydrophobic cleft while forming hydrogen bonds with key residues like Ile128 and Pro234 [2] [7].
  • Hit Optimization: T2AA emerged from optimization of initial hits showing moderate PCNA binding. Structure-activity relationship (SAR) studies revealed that:
  • The (S)-stereochemistry of the amino alcohol side chain was crucial for potency; the (R)-enantiomer showed >10-fold reduced activity.
  • Diiodination at the 2,6-positions maximized steric complementarity and hydrophobic interactions versus mono- or non-iodinated analogs.
  • Replacement of the terminal phenol with non-polar groups abolished inhibitory activity, highlighting its role in polar contacts [1] [4] [8].
  • Biological Validation: Biochemical assays confirmed T2AA inhibits PCNA/PIP-box peptide interactions with an IC₅₀ of 1 μM. Cellular studies demonstrated its ability to suppress cancer cell proliferation by stalling DNA replication forks and inducing S-phase arrest [1] [4] [5].

Structurally, T2AA is a derivative of 3,3',5-triiodothyronine (T3), but significantly, it exhibits negligible thyroid hormone activity due to modifications eliminating thyromimetic effects while retaining PCNA-targeting properties [4].

Role of PCNA in DNA Replication and Repair: Basis for T2AA Targeting

PCNA functions as a homotrimeric sliding clamp that encircles double-stranded DNA, serving as an indispensable platform for coordinating DNA metabolic processes. Each monomer consists of two domains connected by an interdomain connecting loop (IDCL), forming a ring structure with a central cavity (~35 Å diameter) that accommodates B-form DNA. The front face (containing the IDCL and C-termini) faces the direction of DNA synthesis and harbors the primary protein-binding pocket [3] [7] [9].

Table 2: Key Functions of PCNA in DNA Metabolism Targeted by T2AA

Cellular ProcessPCNA FunctionConsequence of T2AA Inhibition
DNA Replication• Serves as processivity factor for Pol δ and Pol ε• Coordinates Okazaki fragment maturation (FEN1, DNA ligase I)• Replication fork stalling• Reduced nucleotide incorporation• S-phase arrest
Translesion Synthesis (TLS)• Recruits TLS polymerases (Pol η, Pol ι, Pol κ) via ubiquitin-binding domains after K164 monoubiquitination• Impaired bypass of DNA lesions• Increased replication stress
DNA Repair• Facilitates nucleotide excision repair (NER) via XPG and XPF recruitment• Supports mismatch repair (MMR) by MutSα/β and Exo1• Enables homologous recombination (HR) through Rad51/BRCA2 interactions• Accumulation of DNA damage (DSBs, mismatches)• Sensitization to DNA-damaging agents (e.g., cisplatin)

T2AA exerts its anticancer effects through two primary mechanisms:

  • Disruption of Replication Machinery: T2AA binds the hydrophobic pocket near the IDCL of PCNA, competing with PIP-box motifs of Pol δ. This prevents stable loading of Pol δ onto DNA, reducing its processivity and causing replication fork stalling. Biochemical assays show T2AA inhibits PCNA/Pol δ interaction with 1 μM IC₅₀, directly linking binding to replication defects [1] [5] [9].
  • Inhibition of Repair Pathways: By blocking PCNA interactions with repair factors (FEN1, XPG, MSH6), T2AA compromises multiple DNA repair mechanisms. It significantly impairs:
  • Interstrand Cross-Link (ICL) Repair: T2AA (15 μM) prevents resolution of DNA double-strand breaks (DSBs) formed as ICL repair intermediates, leading to their persistence [5] [8].
  • Homologous Recombination (HR): T2AA-treated cells show reduced Rad51 focus formation and impaired DSB repair, increasing genomic instability [1] [8].
  • Post-Replication Repair (PRR): Disruption of PCNA monoubiquitination signaling impairs translesion synthesis, sensitizing cells to unrepaired DNA damage [3] [7].

The selective anticancer activity of T2AA stems from the heightened dependence of cancer cells on PCNA-mediated DNA replication and repair for managing oncogene-induced replication stress. Non-malignant cells, with lower proliferation rates and intact DNA damage checkpoints, tolerate transient PCNA inhibition better, providing a therapeutic window [1] [2] [5].

Properties

CAS Number

1380782-27-3

Product Name

T2AA

IUPAC Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

Molecular Formula

C15H15I2NO3

Molecular Weight

511.09

InChI

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I

Synonyms

(βS)-β-Amino-4-(4-hydroxyphenoxy)-3,5-diiodobenzenpropanol

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